molecular formula C37H62N14O14S B1209170 Chitinovorin D CAS No. 96684-37-6

Chitinovorin D

Cat. No. B1209170
CAS RN: 96684-37-6
M. Wt: 959 g/mol
InChI Key: GCPKIYOLMMZEDT-UHFFFAOYSA-N
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Description

Chitinovorin D is a natural product found in Flavobacterium with data available.

Scientific Research Applications

The search for "Chitinovorin D" specifically did not yield direct results related to its applications in scientific research. However, the exploration of chitinolytic enzymes and their biotechnological applications provides a useful context that might encompass substances like Chitinovorin D, assuming it is related to chitinase activity or chitin-related processes. Below are insights from research on chitinases and chitin-derived substances, which might indirectly relate to the applications of Chitinovorin D in scientific research.

Chitin and Chitinolytic Enzymes: A Review

  • Chitinases are enzymes that degrade chitin, the second most abundant polysaccharide in nature, found in the exoskeleton of insects, fungi, yeast, and algae. These enzymes play a crucial role in the ecosystem by contributing to the generation of carbon and nitrogen. They have a wide range of applications, including the preparation of pharmaceutically important chitooligosaccharides and N-acetyl d-glucosamine, control of pathogenic fungi, treatment of chitinous waste, and more (Dahiya, Tewari, & Hoondal, 2006).

Applications in Environmental Protection

  • Chitinolytic Microorganisms are explored for their potential in biological control and environmental protection. The degradation of chitin by these organisms can inhibit the growth of fungal diseases threatening global crop production. This suggests a potential for natural biofungicides to replace or supplement chemical fungicides, supporting sustainable agriculture and forestry practices (Swiontek Brzezinska et al., 2013).

Biotechnological and Pharmaceutical Applications

  • Enhancement of Drug Delivery Efficacy using chitosan nanoparticles, derived from chitin, has been studied for the treatment of type II diabetes-induced retinopathy. This indicates the potential of chitin-derived materials in enhancing the bioavailability and therapeutic efficacy of pharmaceuticals (Wang et al., 2017).

Antioxidant and Anti-inflammatory Applications

  • Antioxidant and Anti-Inflammatory Evaluation of chitooligomers (COS) produced from the enzymatic hydrolysis of chitin shows promising results. COS exhibit dose-dependent DPPH radical scavenging activities and inhibit nitric oxide production in macrophage cells, indicating potential applications in health care as antioxidants and anti-inflammatory agents (Liang et al., 2016).

properties

CAS RN

96684-37-6

Product Name

Chitinovorin D

Molecular Formula

C37H62N14O14S

Molecular Weight

959 g/mol

IUPAC Name

7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-[[4-(2-aminopropanoylamino)-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]amino]propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C37H62N14O14S/c1-17(38)29(58)48-21(7-4-10-44-35(40)41)23(53)12-26(56)47-18(2)30(59)49-22(8-5-11-45-36(42)43)24(54)13-27(57)65-14-19-15-66-34-37(46-16-52,33(64)51(34)28(19)32(62)63)50-25(55)9-3-6-20(39)31(60)61/h16-18,20-24,34,53-54H,3-15,38-39H2,1-2H3,(H,46,52)(H,47,56)(H,48,58)(H,49,59)(H,50,55)(H,60,61)(H,62,63)(H4,40,41,44)(H4,42,43,45)

InChI Key

GCPKIYOLMMZEDT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)O)N

synonyms

chitinovorin D
chitinovorin-D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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